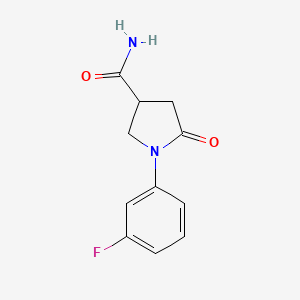
N-(3,4-dimethoxyphenyl)-2,8-dimethyl-5-nitro-4-quinolinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dimethoxyphenyl)-2,8-dimethyl-5-nitro-4-quinolinamine, also known as DMNQ, is a synthetic compound that has been widely used in scientific research. It belongs to the class of quinone compounds and is known for its redox properties and ability to generate reactive oxygen species. DMNQ has been used in various biological and biochemical studies to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mechanism of Action
N-(3,4-dimethoxyphenyl)-2,8-dimethyl-5-nitro-4-quinolinamine exerts its effects through the generation of reactive oxygen species, which can cause oxidative stress and damage to cellular components, such as DNA, proteins, and lipids. N-(3,4-dimethoxyphenyl)-2,8-dimethyl-5-nitro-4-quinolinamine has been shown to induce apoptosis in cancer cells by activating the intrinsic pathway and triggering the release of cytochrome c from the mitochondria. N-(3,4-dimethoxyphenyl)-2,8-dimethyl-5-nitro-4-quinolinamine can also activate the Nrf2-Keap1 pathway, which regulates the expression of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
N-(3,4-dimethoxyphenyl)-2,8-dimethyl-5-nitro-4-quinolinamine has been shown to have various biochemical and physiological effects, depending on the cell type and concentration used. It can induce oxidative stress and apoptosis in cancer cells, as well as activate the immune system and modulate inflammation. N-(3,4-dimethoxyphenyl)-2,8-dimethyl-5-nitro-4-quinolinamine has also been shown to affect mitochondrial function, calcium signaling, and cellular metabolism.
Advantages and Limitations for Lab Experiments
N-(3,4-dimethoxyphenyl)-2,8-dimethyl-5-nitro-4-quinolinamine has several advantages for laboratory experiments, including its ability to generate reactive oxygen species and induce oxidative stress, which can be used to study various biological processes. However, N-(3,4-dimethoxyphenyl)-2,8-dimethyl-5-nitro-4-quinolinamine has potential limitations, such as its toxicity and instability, which require careful handling and storage. N-(3,4-dimethoxyphenyl)-2,8-dimethyl-5-nitro-4-quinolinamine can also have non-specific effects on cellular processes, which can complicate data interpretation.
Future Directions
There are several future directions for research on N-(3,4-dimethoxyphenyl)-2,8-dimethyl-5-nitro-4-quinolinamine, including its potential therapeutic applications in cancer, inflammation, and infectious diseases. N-(3,4-dimethoxyphenyl)-2,8-dimethyl-5-nitro-4-quinolinamine can also be used to study the role of reactive oxygen species in aging and neurodegenerative diseases. Future research can also focus on developing more stable and less toxic derivatives of N-(3,4-dimethoxyphenyl)-2,8-dimethyl-5-nitro-4-quinolinamine, as well as identifying specific targets and pathways affected by N-(3,4-dimethoxyphenyl)-2,8-dimethyl-5-nitro-4-quinolinamine.
Synthesis Methods
N-(3,4-dimethoxyphenyl)-2,8-dimethyl-5-nitro-4-quinolinamine can be synthesized using various methods, including the oxidation of 2,8-dimethyl-4-hydroxyquinoline with lead tetraacetate or manganese dioxide, or the reaction of 3,4-dimethoxyaniline with 2,8-dimethyl-4-nitroquinoline in the presence of a reducing agent. The synthesis of N-(3,4-dimethoxyphenyl)-2,8-dimethyl-5-nitro-4-quinolinamine requires careful handling due to its potential toxicity and instability.
Scientific Research Applications
N-(3,4-dimethoxyphenyl)-2,8-dimethyl-5-nitro-4-quinolinamine has been widely used in scientific research to investigate its potential therapeutic applications and mechanism of action. It has been studied for its ability to induce oxidative stress and apoptosis in cancer cells, as well as its potential as an anti-inflammatory, anti-viral, and anti-bacterial agent. N-(3,4-dimethoxyphenyl)-2,8-dimethyl-5-nitro-4-quinolinamine has also been used to study the role of reactive oxygen species in various biological processes, such as cell signaling, aging, and disease.
properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2,8-dimethyl-5-nitroquinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-11-5-7-15(22(23)24)18-14(9-12(2)20-19(11)18)21-13-6-8-16(25-3)17(10-13)26-4/h5-10H,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSSKSQMGXVKHAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)[N+](=O)[O-])C(=CC(=N2)C)NC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenyl)-2,8-dimethyl-5-nitroquinolin-4-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopropyl-2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B6126308.png)
![3-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-2-(4-oxo-3,4-dihydro-2-quinazolinyl)acrylonitrile](/img/structure/B6126329.png)
![(2-fluoro-4-biphenylyl)[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-3-piperidinyl]methanone](/img/structure/B6126332.png)
![isopropyl 2-[(2-chloro-4-nitrobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B6126338.png)
![7-(dimethylamino)-2-ethyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6126344.png)
![3-methyl-1-[6-(1-pyrrolidinyl)-3-pyridazinyl]-4-[4-(trifluoromethyl)phenyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6126359.png)
![N-[(1-{[2-(methylthio)-3-pyridinyl]carbonyl}-3-piperidinyl)methyl]-2-furamide](/img/structure/B6126365.png)

![N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-2-{[5-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}hydrazinecarbothioamide](/img/structure/B6126369.png)
![7-(3,4-difluorobenzyl)-2-[(5-methyl-3-isoxazolyl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6126371.png)
![4-{5-[(4-ethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}-2-methylquinoline](/img/structure/B6126376.png)

![(2E)-N-{[7-(2,3-dihydro-1-benzofuran-2-ylcarbonyl)-3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl]methyl}-3-phenylacrylamide](/img/structure/B6126403.png)
